substance P(4-11)

Description

Historical Perspective on Substance P and its Fragment Discovery

The journey to understanding Substance P(4-11) begins with the discovery of its parent molecule, Substance P (SP). In 1931, Ulf von Euler and John H. Gaddum first identified a biologically active substance in extracts of equine brain and intestine. wikipedia.orgnih.govnih.gov They observed that this unknown compound induced potent contractions in rabbit intestine and had a hypotensive effect. mdpi.comdiva-portal.org Lacking a definitive identification, they termed it "Substance P," with the "P" likely standing for "powder" or "preparation". wikipedia.orgmdpi.com

For decades, the precise structure of Substance P remained elusive. The breakthrough came in 1971 when Chang and Leeman purified the peptide from bovine hypothalamus and determined its amino acid sequence. wikipedia.orgnih.govnih.govbiologists.com They revealed Substance P to be an undecapeptide, a chain of eleven amino acids: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. wikipedia.orgdiva-portal.org This discovery enabled the synthesis of the peptide, which was crucial for more detailed pharmacological and biochemical studies. diva-portal.org

Following the characterization of the full-length peptide, researchers discovered that Substance P is broken down in the body by various enzymes, such as neutral endopeptidase (NEP). mdpi.com This metabolic process generates several smaller, biologically active fragments. nih.govdiva-portal.org Among these are C-terminal fragments, including the octapeptide Substance P(4-11), which encompasses the amino acid sequence from position 4 to 11 of the parent molecule. mdpi.comcdnsciencepub.comphysiology.org The recognition that these fragments were not merely inactive byproducts but possessed their own biological activities opened new avenues of research.

| Milestone | Year | Key Researchers/Events | Significance |

| Discovery of Substance P | 1931 | Ulf von Euler & John H. Gaddum | First identification of a biologically active extract from brain and gut with potent physiological effects. wikipedia.orgnih.govmdpi.com |

| Structural Elucidation | 1971 | Chang, Leeman & Niall | Determination of the 11-amino acid sequence of Substance P, enabling its chemical synthesis. wikipedia.orgdiva-portal.orgbiologists.com |

| Identification of Fragments | 1970s-1980s | Various Researchers | Discovery that Substance P is metabolized into smaller, biologically active fragments, such as SP(4-11). diva-portal.orgcdnsciencepub.comcdnsciencepub.com |

Overview of the Tachykinin Neuropeptide Family and Substance P(4-11)

Substance P and its fragments belong to the tachykinin family, one of the largest families of neuropeptides found throughout the animal kingdom. nih.govwikipedia.org The name "tachykinin" (from the Greek tachys, meaning rapid, and kinin, for movement) was coined to reflect their ability to induce rapid contraction of smooth muscle tissue. wikipedia.orgnih.gov A defining feature of tachykinins is a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where 'X' can be an aromatic or an aliphatic amino acid. wikipedia.orgacnp.org This C-terminal region is critical for their biological activity.

In mammals, the tachykinin family includes three principal members: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govnih.govacnp.org These peptides are derived from precursor proteins encoded by preprotachykinin genes. wikipedia.orgnih.gov They exert their effects by binding to a class of G protein-coupled receptors known as neurokinin (NK) receptors, of which there are three main types:

NK1 receptor (NK1R): Shows the highest affinity for Substance P. wikipedia.orgacnp.orgnih.gov

NK2 receptor (NK2R): The preferred receptor for Neurokinin A. acnp.org

NK3 receptor (NK3R): The preferred receptor for Neurokinin B. acnp.org

Substance P(4-11) is the C-terminal octapeptide fragment of Substance P. As it retains the critical C-terminal sequence characteristic of the tachykinin family, it is recognized as a potent and highly selective agonist for the NK1 receptor. medchemexpress.com Its activity underscores the principle that the biological function of tachykinins is largely determined by their C-terminal end.

| Mammalian Tachykinin | Precursor Gene | Preferred Receptor |

| Substance P (SP) | TAC1 | NK1 |

| Neurokinin A (NKA) | TAC1 | NK2 |

| Neurokinin B (NKB) | TAC3 | NK3 |

This table summarizes the primary mammalian tachykinins and their receptor preferences. wikipedia.orgnih.govwikipedia.orgacnp.org

Significance of Substance P(4-11) as a Biologically Active Neuropeptide Fragment in Research

Substance P(4-11) is not merely a structural component of its parent molecule but a significant research tool in its own right due to its distinct biological activities. As a potent and selective NK1 receptor agonist, it allows scientists to study the specific downstream effects of NK1R activation without the potential confounding interactions of the N-terminal portion of the full-length Substance P molecule. medchemexpress.com

Research has highlighted several key biological effects of Substance P(4-11):

Immune Cell Modulation: In vitro studies have shown that Substance P(4-11) can significantly stimulate the proliferation of human T lymphocytes at nanomolar concentrations. medchemexpress.com It also elicits a strong chemiluminescence burst in human polymorphonuclear leukocytes, indicating an activation of these immune cells. medchemexpress.com

Structure-Activity Relationship Studies: The fragment has been instrumental in understanding which parts of the Substance P molecule are essential for its function. For example, research involving the substitution of the phenylalanine residues within the Substance P(4-11) sequence with other amino acids, such as L-carboranylalanine, resulted in a near-complete loss of biological activity. cdnsciencepub.comresearchgate.net This demonstrates the critical role of these specific aromatic residues in receptor binding and activation.

Receptor Characterization: Analogs of Substance P(4-11) are used in competitive binding assays to characterize the pharmacology of NK1 receptors and to screen for new antagonist compounds. targetmol.com

The study of Substance P(4-11) as a natural metabolite of SP is also crucial. Investigating how SP is processed into this and other fragments in different tissues and cell types provides insight into the localized regulation of tachykinin signaling. physiology.org

Current Research Landscape of Substance P(4-11)

The current research landscape for Substance P(4-11) and related fragments is focused on leveraging their specific interaction with the NK1 receptor, particularly in fields like oncology and cellular signaling.

A prominent area of investigation is the development of targeted therapies for cancers that overexpress the NK1 receptor, such as glioblastoma. mdpi.com Researchers are synthesizing and studying new radiobioconjugates where fragments like Substance P(4-11) act as a vector to deliver therapeutic radionuclides directly to tumor cells. mdpi.com These studies involve detailed characterization of the affinity, stability, and lipophilicity of these novel compounds to optimize their potential for clinical use. mdpi.com The shorter amino acid sequence of SP(4-11) compared to the full-length peptide is being explored for potential advantages in tumor penetration and pharmacokinetics. mdpi.com

Furthermore, recent studies are delving into the nuances of NK1 receptor signaling. Research indicates that different SP metabolites, including C-terminal fragments, can activate different second messenger pathways despite binding to the same receptor. physiology.org For instance, while full-length SP activates pathways that increase both intracellular calcium and cyclic AMP, some C-terminal metabolites may activate these pathways differently. physiology.org This concept of "biased agonism," where a ligand directs a receptor to favor one signaling pathway over another, is a key area of modern pharmacology. Understanding how the metabolic processing of SP into fragments like SP(4-11) fine-tunes cellular responses is a frontier in neuropeptide research.

| Research Area | Focus of Investigation | Key Findings/Goals |

| Oncology (Glioblastoma) | Using SP(4-11) as a vector for targeted radionuclide therapy. mdpi.com | SP(4-11) based radiobioconjugates show specific binding to glioblastoma cells expressing NK-1 receptors. Goal is to create more effective, targeted cancer treatments. mdpi.com |

| Cellular Signaling | Investigating how SP metabolites modulate NK1 receptor signaling pathways. physiology.org | C-terminal fragments retain NK1R activity but may activate different second messenger pathways than full-length SP, suggesting a mechanism for fine-tuning cellular responses. physiology.org |

| Pharmacology | Synthesizing and evaluating SP(4-11) analogs. targetmol.com | To better understand the structure-activity relationships of the NK1 receptor and develop novel therapeutic agonists or antagonists. targetmol.com |

Structure

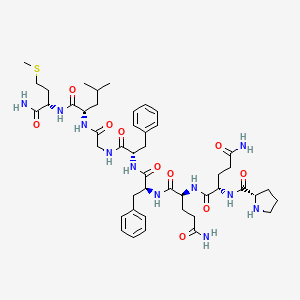

2D Structure

Properties

Molecular Formula |

C46H67N11O10S |

|---|---|

Molecular Weight |

966.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

XVTHVTVZLLFSPI-QJCLFNHPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |

Origin of Product |

United States |

Molecular and Biochemical Aspects of Substance P 4 11

Biosynthesis and Endogenous Generation of Substance P(4-11) from Substance P Precursors

Substance P is synthesized from the preprotachykinin-A (PPT-A) gene, which, through alternative splicing, also produces other tachykinins like neurokinin A. wikipedia.orgwjgnet.com The initial protein product undergoes post-translational modification to yield the active 11-amino acid peptide. nih.govsigmaaldrich.com The generation of Substance P(4-11) occurs subsequently through the enzymatic cleavage of the full-length Substance P molecule.

The biological effects of Substance P are terminated and modulated by its enzymatic degradation into various fragments. nih.gov Several enzymes are involved in this process, leading to the formation of metabolites, including Substance P(4-11).

Neutral Endopeptidase (NEP), also known as neprilysin, is a key cell-surface metalloendopeptidase responsible for the degradation of Substance P. nih.govmdpi.comaai.org NEP cleaves SP at multiple sites, generating a variety of shorter fragments, including Substance P(4-11). mdpi.com In fact, NEP is considered one of the primary enzymes responsible for hydrolyzing SP. researchgate.net Studies have shown that the expression and activity of NEP can be inhibited in certain pathological conditions, leading to an increase in SP levels. mdpi.com The co-expression of NEP and the Substance P receptor (NK1 receptor) in the same cells has been shown to significantly reduce SP binding and its subsequent signaling. nih.gov

Aminopeptidase M (AmM or CD13) plays a crucial role in the further breakdown of SP metabolites. nih.govnih.gov Specifically, AmM rapidly hydrolyzes the SP(5-11) fragment, which is generated by the action of DAP IV. nih.govnih.gov This demonstrates a sequential enzymatic cascade in the degradation of Substance P in plasma. Inhibition of AmM has been shown to potentiate the effects of SP(5-11). nih.gov

Besides NEP, DAP IV, and AmM, other enzymes contribute to the degradation of Substance P and its fragments. These include:

Angiotensin-converting enzyme (ACE): This enzyme also participates in the plasma metabolism of SP. nih.gov

Endothelin-converting enzyme-1 (ECE-1): This enzyme is involved in the degradation of SP after its internalization into cells. aai.org

Matrix metalloproteinases (MMPs): Enzymes like chymotrypsin (B1334515) are also known to degrade SP. mdpi.com

The stability of Substance P is generally low due to the action of these various proteases, with a half-life ranging from seconds to minutes. mdpi.com However, its stability can be higher in plasma. mdpi.com

Enzymatic Processing and Cleavage Pathways Generating Substance P(4-11)

Structure-Activity Relationships of Substance P(4-11)

The biological activity of Substance P and its fragments is intrinsically linked to their amino acid sequence. The C-terminal region of Substance P is particularly important for its affinity to the NK1 receptor. mdpi.com The fragment SP(4-11) retains the crucial C-terminal sequence necessary for receptor binding and activation. mdpi.com

Studies have shown that the C-terminal fragments of SP, including SP(4-11), are capable of eliciting biological responses. For instance, SP(4-11) has been observed to have a wheal-producing activity in human skin, though with lower potency compared to the full-length SP. nih.gov It has also been shown to stimulate the proliferation of human T-lymphocytes in vitro. medchemexpress.com However, N-terminal fragments of SP are generally inactive in competing for binding with the full-length peptide. researchgate.net The retention of specific amino acids at the C-terminus, such as Phe7, Phe8, Leu10, and Met11, is critical for NK1 receptor recognition. researchgate.net

Table 1: Key Enzymes in Substance P(4-11) Metabolism

| Enzyme | Abbreviation | Role in SP Metabolism |

|---|---|---|

| Neutral Endopeptidase | NEP | Cleaves SP into shorter fragments, including SP(4-11). mdpi.com |

| Dipeptidyl(amino)peptidase IV | DAP IV | Sequentially converts SP to SP(3-11) and SP(5-11). nih.govnih.gov |

| Aminopeptidase M | AmM | Rapidly hydrolyzes the SP(5-11) metabolite. nih.govnih.gov |

| Angiotensin-converting enzyme | ACE | Contributes to the plasma metabolism of SP. nih.gov |

| Endothelin-converting enzyme-1 | ECE-1 | Degrades SP following cellular internalization. aai.org |

Critical Amino Acid Residues for Substance P(4-11) Activity

The biological activity of Substance P and its fragments is largely determined by the amino acid sequence at the C-terminus. The octapeptide Substance P(4-11) encompasses the core sequence required for receptor activation. Structure-activity relationship studies have identified several key residues within this fragment that are crucial for its function.

The C-terminal sequence, particularly from position 7 to 11, is essential for receptor binding and activation. researchgate.net Research involving the systematic replacement of amino acids with L-Alanine has demonstrated that substitutions of Phe⁷, Phe⁸, Leu¹⁰, and Met¹¹ lead to a significant loss of affinity and biological activity. researchgate.net Specifically, analogues with alanine (B10760859) substitutions at positions 7 and 8 show markedly weaker hypotensive potency compared to other analogues. researchgate.net

Furthermore, modifying the phenylalanine residues at positions 7 and 8 with the non-natural amino acid carboranylalanine in octa(4-11)-substance P results in a practically inactive compound, highlighting the critical role of the specific aromatic nature of these residues. The C-terminal amide group is also vital; its removal or alteration to a free acid or ester drastically reduces activity, indicating its importance in receptor interaction. nih.gov In contrast, the Gly⁹ residue can be replaced by L-Alanine without a significant change in myotropic or hypotensive activities. researchgate.net

Table 1: Effect of Alanine Substitution on the Activity of Substance P Analogues

| Substituted Residue | Position | Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenylalanine | 7 | Significant loss of affinity and potency. | researchgate.net |

| Phenylalanine | 8 | Significant loss of affinity and potency. | researchgate.net |

| Glycine | 9 | No significant change in activity. | researchgate.net |

| Leucine | 10 | Variable loss of affinity. | researchgate.net |

| Methionine | 11 | Variable loss of affinity. | researchgate.net |

Comparison of Substance P(4-11) Agonist Properties to Full-Length Substance P

Substance P(4-11) acts as a potent and highly selective agonist at NK-1 receptors. medchemexpress.com The C-terminal fragments of Substance P, including the (4-11) octapeptide, are often considered the active portion, or "pharmacophore," of the molecule. termedia.pl Studies have shown that C-terminal fragments as short as the hexapeptide (SP 6-11) can be at least as active as the full-length undecapeptide in increasing neuronal firing, with the octa-, hepta-, and hexapeptides evoking even larger responses than the parent molecule in some assays. nih.gov

Influence of Modifications on Substance P(4-11) Functional Activity

Modifications to the Substance P(4-11) sequence have been explored to alter its activity, stability, and potential therapeutic applications.

Amino Acid Substitution: Replacing key amino acids can dramatically alter function. As mentioned, substituting Phe⁷ or Phe⁸ with carboranylalanine renders the octapeptide inactive. researchgate.net The introduction of a Sarcosine (Sar) residue at position 9 and an oxidized Methionine (Met(O₂)) at position 11 in the full-length SP creates a potent and selective NK-1 receptor agonist. rndsystems.com

Radiolabeling: For imaging and therapeutic purposes, Substance P fragments are often conjugated with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to allow for labeling with radionuclides. For example, [¹⁷⁷Lu]DOTA-Substance P(4–11) has been synthesized and shown to bind specifically to NK-1 receptors on glioblastoma cells with high affinity. mdpi.com Such modifications are crucial for developing targeted radiopharmaceuticals.

C-Terminal Amide Modification: The C-terminal amide is critical for activity. Even slight modifications, such as replacing the amide protons with alkyl groups or extending it to a hydrazide, result in a significant loss of activity, underscoring the strict structural requirement at this position for receptor interaction. nih.gov

Table 2: Examples of Modified Substance P(4-11) Analogues and Their Properties

| Analogue | Modification | Functional Outcome | Reference |

|---|---|---|---|

| [Ala⁷]-SP | Substitution of Phe⁷ with Ala | Weaker hypotensive potency | researchgate.net |

| [Ala⁸]-SP | Substitution of Phe⁸ with Ala | Weaker hypotensive potency | researchgate.net |

| [Car⁷,⁸]-octa(4-11)-SP | Substitution of Phe⁷ and Phe⁸ with Carboranylalanine | Practically inactive | researchgate.net |

| [¹⁷⁷Lu]DOTA-SP(4–11) | Conjugation of DOTA and Lutetium-177 (B1209992) | Specific binding to NK-1 receptors | mdpi.com |

| [Sar⁹,Met(O₂)¹¹]-SP | Substitution of Gly⁹ with Sar and Met¹¹ with Met(O₂) | Potent and selective NK-1 agonist | rndsystems.com |

Metabolic Fate and Stability of Substance P(4-11) in Biological Milieu

In Vitro Stability Profiles of Substance P(4-11) in Various Media

The therapeutic utility of peptides like Substance P and its fragments is often limited by their short biological half-life due to rapid enzymatic degradation. mdpi.com Full-length Substance P is known to be unstable in tissues, with a half-life in the range of seconds to minutes, but is more stable in plasma. nih.govaai.org It is degraded by several enzymes, including neprilysin and angiotensin-converting enzyme (ACE). physiology.orgnih.gov

The stability of Substance P fragments is also a critical factor. Studies on radiolabeled analogues provide insight into their stability. For instance, [¹⁷⁷Lu]DOTA-SP(4–11) was found to be stable in phosphate-buffered saline (PBS) and cerebrospinal fluid (CSF). mdpi.com However, it showed lower stability in human serum, indicating enzymatic biodegradation. mdpi.com In general, shorter SP fragments tend to exhibit faster enzymatic degradation in human serum compared to the full-length peptide. mdpi.com

Efforts to improve stability often involve chemical modifications. Introducing D-amino acids into SP analogues, such as in [D-Arg¹,D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-SP, has been shown to successfully enhance stability. This particular antagonist was found to be stable in water, acetic acid, and human plasma, with degradation primarily observed in liver homogenates where it had a half-life of 0.98 hours. nih.gov Similarly, another modified fragment, [Arg⁶, D-Trp⁷,⁹, MePhe⁸]-SP(6-11), also showed a half-life of 1.53 hours in liver homogenates, though it was susceptible to oxidation in plasma. nih.gov These findings indicate that while the base SP(4-11) fragment is susceptible to degradation, strategic modifications can significantly improve its stability in biological media.

Table 3: In Vitro Stability of Substance P Analogues

| Compound | Medium | Stability/Half-Life | Reference |

|---|---|---|---|

| [¹⁷⁷Lu]DOTA-SP(4–11) | Human Serum | Lower stability due to enzymatic degradation | mdpi.com |

| [¹⁷⁷Lu]DOTA-SP(4–11) | PBS & CSF | Stable | mdpi.com |

| [D-Arg¹,D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-SP | Human Plasma | Stable (>13% degradation over 24h) | nih.gov |

| [D-Arg¹,D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-SP | PBS Liver Homogenate | t½ = 0.98 hours | nih.gov |

| [Arg⁶, D-Trp⁷,⁹, MePhe⁸]-SP(6-11) | PBS Liver Homogenate | t½ = 1.53 hours | nih.gov |

Receptor Pharmacology and Intracellular Signaling of Substance P 4 11

Neurokinin Receptor Binding Specificity of Substance P(4-11)

The biological effects of tachykinins like Substance P and its fragments are mediated through their binding to neurokinin (NK) receptors, which are a class of G protein-coupled receptors (GPCRs). jneurology.comnih.govwikipedia.org There are three main subtypes of neurokinin receptors: NK1R, NK2R, and NK3R. unimi.it

Substance P(4-11) demonstrates a high degree of selectivity as an agonist for the Neurokinin 1 Receptor (NK1R). medchemexpress.commedchemexpress.com The C-terminal region of Substance P, which constitutes Substance P(4-11), is crucial for its binding affinity to the NK1R. nih.govmdpi.com Specifically, the amino acid sequence Phe-Phe-Gly-Leu-Met-NH2 at the C-terminus is responsible for the affinity to NK1R. nih.govmdpi.com While the full-length Substance P binds with high affinity to NK1R, the fragment Substance P(4-11) also retains potent agonist activity at this receptor. medchemexpress.commedchemexpress.com Studies have shown that Substance P(4-11) can stimulate the proliferation of human T lymphocytes at nanomolar concentrations, indicating its efficacy as an NK1R agonist. medchemexpress.com Another peptide, Septide, which is a potent NK1R agonist, has a Kd value of 0.55 nM. medchemexpress.com

Interactive Data Table: Binding Affinity of Tachykinins and Fragments for NK1R

| Compound | Receptor | Binding Affinity (pKi) | Species | Agonist/Antagonist |

| Substance P | NK1R | 7.0 - 9.3 | Human, Mouse, Rat | Full agonist |

| Septide | NK1R | 7.0 - 9.3 | Human | Full agonist |

| Neurokinin A | NK1R | 6.2 - 9.3 | Human, Mouse, Rat | Full agonist |

This table is based on data from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org The pKi value is the negative logarithm of the equilibrium dissociation constant (Ki), and higher values indicate stronger binding affinity.

While Substance P has the highest affinity for the NK1R, it can also bind to NK2R and NK3R, albeit with lower affinity. jneurology.comnih.govrndsystems.com Consequently, at higher concentrations, Substance P(4-11) may also exhibit some interaction with NK2 and NK3 receptors. However, its selectivity for NK1R is a defining characteristic. The rank order of affinity for the NK1 receptor among tachykinins is Substance P > Substance K > Neuromedin-K. uniprot.org The binding of Substance P and its fragments is primarily directed towards the NK1R, and significant effects on NK2R and NK3R typically require much higher concentrations of the ligand. jneurology.comnih.gov

Activation of G Protein-Coupled Receptor Pathways by Substance P(4-11)

Upon binding to the NK1R, Substance P(4-11) initiates a cascade of intracellular signaling events. The NK1R is coupled to heterotrimeric G proteins, and its activation leads to the modulation of various second messenger systems. unimi.itnih.gov

Activation of the NK1R by Substance P can lead to signaling through both Gq and Gs proteins. biorxiv.orgnih.govescholarship.orgbiorxiv.org This dual coupling suggests that the receptor can exist in different active conformations. biorxiv.orgbiorxiv.org Shorter fragments of Substance P, such as SP(6-11), have been shown to be Gq-biased peptides, indicating that the N-terminal portion of Substance P is important for potent Gs signaling. biorxiv.orgnih.govescholarship.org Given that Substance P(4-11) is also an N-terminally truncated fragment, it is plausible that it also exhibits a preference for Gq coupling over Gs coupling, leading to a biased signaling profile. This differential coupling allows for a nuanced regulation of cellular responses depending on the specific agonist bound to the receptor. biorxiv.orgnih.govescholarship.org

A primary signaling pathway activated by Substance P(4-11) through the Gq-coupled NK1R is the phospholipase C (PLC) pathway. nih.govnih.govnih.govfrontiersin.org The activation of Gq proteins stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uni-duesseldorf.denih.govfrontiersin.orgyoutube.com Studies comparing Substance P and Substance P(4-11) have shown that both peptides induce a rapid breakdown of PIP2 and stimulate the production of IP3. nih.gov IP3 subsequently triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govfrontiersin.orgyoutube.com This cascade of events ultimately leads to a variety of cellular responses, including the modulation of gene expression and cell function. nih.gov

Interactive Data Table: Effect of Substance P Fragments on Phosphoinositide Metabolism

| Compound | Effect on PIP2 Breakdown | Effect on PI Breakdown | IP3 Production |

| Substance P | Induces rapid breakdown | Induces decrease | Stimulates production |

| Substance P(4-11) | Induces rapid breakdown | No effect | Stimulates production |

This table is based on findings from a study comparing the effects of Substance P and Substance P(4-11) on phosphoinositide metabolism in the rat parotid gland. nih.gov

In addition to the IP3/DAG pathway, the activation of NK1R can also modulate the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, primarily through coupling to Gs proteins which stimulate adenylyl cyclase. unimi.itnih.govwjgnet.com However, the N-terminal region of Substance P appears to be crucial for potent Gs signaling and subsequent cAMP accumulation. biorxiv.orgnih.gov Research has shown that N-terminally truncated metabolites of Substance P, such as SP(6-11), have diminished ability to increase cAMP compared to the full-length peptide, while retaining their ability to increase intracellular calcium. physiology.orgnih.gov This suggests that Substance P(4-11), being a C-terminal fragment, would likely have a reduced capacity to stimulate the cAMP pathway compared to full-length Substance P. physiology.orgnih.gov The differential effects on the IP3/DAG and cAMP pathways by Substance P and its metabolites allow for selective activation of cellular responses. physiology.orgnih.gov

Induction of Intracellular Calcium Mobilization by Substance P(4-11)

Substance P(4-11), a C-terminal fragment of Substance P, is an agonist that demonstrates high selectivity for neurokinin-1 (NK1) receptors. medchemexpress.commedchemexpress.com The binding of Substance P and its fragments to the NK1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. jneurology.comwjgnet.complos.org One of the primary pathways activated is the hydrolysis of membrane phosphoinositides by phospholipase C, leading to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). wjgnet.com

The formation of IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in the intracellular calcium concentration ([Ca²⁺]i). wjgnet.complos.orgphysiology.org This mobilization of intracellular calcium is a key event in the signal transduction pathway initiated by Substance P and its analogs. jneurology.comwjgnet.com Studies have shown that even C-terminal fragments of Substance P, such as Substance P (7-11), can induce an increase in intracellular calcium concentration. medchemexpress.com

Research in various cell types has demonstrated this calcium-mobilizing effect. For instance, treatment of U373MG astrocytoma cells with Substance P leads to a dose-dependent increase in intracellular calcium. plos.org Similarly, in human T lymphocytes, Substance P has been shown to induce a rise in intracellular calcium concentration, although some evidence suggests this may occur through a receptor-independent mechanism in these specific cells. nih.gov The ability of Substance P fragments to mobilize intracellular calcium highlights their role in activating cellular responses through the NK1 receptor signaling pathway. wjgnet.comphysiology.org

Table 1: Effect of Substance P Analogs on Intracellular Calcium Mobilization

| Compound | Effect on Intracellular Calcium | Cell Type | Reference |

|---|---|---|---|

| Substance P | Dose-dependent increase | U373MG astrocytoma cells | plos.org |

| Substance P | Rise in intracellular calcium | Human T lymphocytes | nih.gov |

| Substance P (7-11) | Increase in intracellular calcium | Not specified | medchemexpress.com |

| Substance P Analogs | Retain activity to increase [Ca²⁺]i | HEK293 cells expressing NK1R | physiology.org |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways by Substance P(4-11)

The interaction of Substance P (SP) and its fragments, including SP(4-11), with the neurokinin-1 receptor (NK1R) triggers the activation of several downstream signaling cascades, prominently featuring the mitogen-activated protein kinase (MAPK) pathways. jneurology.comwjgnet.com These pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK), are crucial in mediating cellular processes like proliferation, differentiation, and apoptosis. wjgnet.commdpi.comcsic.es

Upon SP binding, the NK1R activates these MAPK pathways through various mechanisms. mdpi.com One significant pathway involves the transactivation of the epidermal growth factor receptor (EGFR). csic.es In glioma cells, SP-induced activation of the MAPK pathway and subsequent cell proliferation are dependent on EGFR transactivation, a process mediated by the Gαi protein subunit. mdpi.comcsic.es However, other studies suggest that in certain contexts, NK1R-mediated ERK1/2 phosphorylation is significantly reliant on the c-Src kinase. mdpi.com

The activation of ERK1/2, in particular, is a well-documented consequence of SP/NK1R signaling. wjgnet.com Once activated, ERK1/2 can translocate to the nucleus, where it influences gene expression related to cell proliferation and survival. wjgnet.com Research in murine macrophages has shown that SP stimulation activates ERK1/2 and p38 MAPK, but not JNKs. nih.gov This activation was found to be upstream of NF-κB-driven chemokine production. nih.gov Furthermore, studies on spiral ganglion neurons have demonstrated that the neuroprotective effects of SP against apoptosis are mediated through MAPK/ERK activation. researchgate.netnih.gov

Table 2: Role of Substance P in MAPK Pathway Activation

| Cell Type | Activated MAPK | Downstream Effect | Reference |

|---|---|---|---|

| Glioma cells | ERK1/2 | Cell proliferation, DNA synthesis | mdpi.comcsic.es |

| Murine macrophages | ERK1/2, p38 MAPK | NF-κB activation, chemokine production | nih.gov |

| Spiral ganglion neurons | MAPK/ERK | Neuroprotection from apoptosis | researchgate.netnih.gov |

| Human astrocytoma cells | ERK1/2 | Mitogenesis | csic.es |

Role of Substance P(4-11) in Nuclear Factor-κB (NF-κB) Activation

Substance P (SP) and its fragments play a significant role in inflammatory processes, partly through the activation of the transcription factor nuclear factor-kappa B (NF-κB). jneurology.comnih.gov NF-κB is a key regulator of genes involved in inflammation and immune responses. jneurology.comfrontiersin.org The activation of the neurokinin-1 receptor (NK1R) by SP can lead to the activation of NF-κB, which in turn modulates the expression of various inflammatory genes. jneurology.com

In murine macrophages, SP treatment has been shown to strongly induce the classical pathway of IκB-dependent NF-κB activation, enhancing both its DNA binding and transactivation activity. nih.gov This activation is mediated by the upstream activation of ERK1/2 and p38 MAPK signaling pathways. nih.gov Similarly, in a co-culture system of genetically diabetic mice skin fibroblasts and macrophages, SP was found to induce the activation of IKKα/β and the phosphorylation of IκBα, leading to NF-κB activation and the transcription of pro-inflammatory factors. nih.gov

However, the effect of SP on NF-κB activity can be complex and context-dependent. In 3T3 fibroblasts expressing the human NK1R, SP was found to inhibit NF-κB activity that was induced by tumor necrosis factor α (TNFα). physiology.org This suggests that the cellular response to SP in terms of NF-κB modulation can vary depending on the cell type and the specific experimental conditions. physiology.org The truncated form of the NK1R, which lacks a significant portion of the C-terminus, does not lead to NF-κB activation upon SP binding. frontiersin.org

Table 3: Substance P-Mediated NF-κB Activation in Different Cell Types

| Cell Type | Effect on NF-κB | Mediating Pathways | Reference |

|---|---|---|---|

| Murine macrophages | Activation | ERK1/2, p38 MAPK | nih.gov |

| Diabetic mice skin fibroblasts (co-cultured with macrophages) | Activation | IKKα/β, IκBα phosphorylation | nih.gov |

| 3T3 fibroblasts (expressing hNK1R) | Inhibition (of TNFα-induced activity) | Not specified | physiology.org |

| Immune cells (general) | Activation | MAPK cascades | frontiersin.org |

Involvement of Substance P(4-11) in mTOR Pathway Activation

Substance P (SP) and its interaction with the neurokinin-1 receptor (NK1R) have been implicated in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. mdpi.comresearchgate.netnih.gov The mTOR pathway integrates signals from various upstream pathways, including the PI3K/Akt axis, to control protein synthesis and other anabolic processes. mdpi.comnih.gov

In glioma cells, SP has been shown to induce anti-apoptotic effects through the PI3K/Akt/mTOR pathway. mdpi.comcsic.es Specifically, SP activates mTOR, leading to increased tumor cell growth and metastasis by activating downstream effectors such as p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net In U-373 MG astrocytoma cells, SP activates the phosphorylation of PHAS-I (4E-BP1) and p70S6K, an effect that is inhibited by the mTOR inhibitor rapamycin. mdpi.comcsic.es

Furthermore, research has demonstrated that SP can directly induce the M2 polarization of inflammatory macrophages by activating the PI3K/Akt/mTOR/S6kinase pathway. nih.gov This effect was nullified by pretreatment with an NK1R antagonist and specific inhibitors of the signaling pathway, confirming the role of SP/NK1R in activating this cascade. nih.gov This highlights the diverse cellular functions regulated by SP through the mTOR pathway, ranging from cancer progression to immune cell differentiation. mdpi.comresearchgate.netnih.gov

Table 4: Substance P and mTOR Pathway Activation

| Cell Type | Downstream Effectors | Cellular Outcome | Reference |

|---|---|---|---|

| Glioma cells | p70S6K, 4E-BP1 | Anti-apoptosis, cell growth, metastasis | mdpi.comcsic.esresearchgate.net |

| Inflammatory macrophages | p70S6K | M2 polarization | nih.gov |

| U-373 MG astrocytoma cells | PHAS-I, p70S6K | Protein synthesis | mdpi.comcsic.es |

Neurokinin 1 Receptor Dynamics and Substance P(4-11) Interaction

Receptor Internalization and Recycling Mechanisms Triggered by Substance P(4-11)

The binding of Substance P (SP) or its fragments like SP(4-11) to the neurokinin-1 receptor (NK1R) initiates a dynamic process of receptor internalization and subsequent recycling. jneurology.comnih.govwikipedia.org This process is crucial for regulating the duration and intensity of the cellular response to the neuropeptide. Upon agonist binding, the NK1R is rapidly internalized via a clathrin-dependent mechanism into acidified endosomes. jneurology.comwikipedia.org

Within the acidic environment of the endosomes, the SP-NK1R complex dissociates. jneurology.commdpi.com Following dissociation, SP is typically degraded, while the NK1R is recycled back to the cell surface, a process that contributes to the resensitization of the cell to further stimulation. jneurology.commdpi.com The fate of the internalized receptor can be influenced by the concentration of SP. Low concentrations of SP tend to favor receptor recycling, whereas sustained exposure to high concentrations, as might occur during inflammation, can lead to ubiquitination and degradation of the NK1R. jneurology.com

The internalization process is mediated by the interaction of the activated NK1R with β-arrestins. plos.orgnih.gov Following SP stimulation, β-arrestins are recruited from the cytosol to the plasma membrane and then co-localize with the NK1R in endosomes. nih.gov A truncated form of the NK1R, which lacks a significant portion of its C-terminus, exhibits impaired internalization, likely due to a reduced ability to interact with β-arrestin. pnas.org

Table 5: Key Steps in NK1R Internalization and Recycling

| Step | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| 1. Agonist Binding | Substance P or SP(4-11) binds to NK1R. | Substance P, NK1R | jneurology.comwikipedia.org |

| 2. Internalization | The receptor-agonist complex is internalized into endosomes. | Clathrin, β-arrestins | jneurology.complos.orgwikipedia.org |

| 3. Dissociation | The acidic endosomal environment causes the complex to dissociate. | Low pH | jneurology.commdpi.com |

| 4. Fate of Ligand and Receptor | SP is degraded, and the NK1R is recycled to the cell surface or degraded. | Ubiquitin (for degradation) | jneurology.commdpi.com |

Desensitization of NK1R Response by Substance P(4-11)

Continuous or repeated exposure to Substance P (SP) or its C-terminal fragments leads to the desensitization of the neurokinin-1 receptor (NK1R), a process that attenuates the cellular response to the agonist. wikipedia.orgnih.gov This desensitization is characterized by the uncoupling of the activated receptor from its associated G-proteins, thereby terminating the intracellular signal. nih.gov

A key mechanism underlying NK1R desensitization involves the phosphorylation of the receptor by G-protein receptor kinases (GRKs). frontiersin.orgnih.gov This phosphorylation event facilitates the binding of β-arrestins, which not only sterically hinder the interaction of the receptor with G-proteins but also target the receptor for internalization. nih.gov In cultured myenteric neurons, SP stimulation leads to a rapid but transient increase in intracellular calcium that desensitizes to repeated stimulation, indicative of this regulatory process. nih.gov

The C-terminal tail of the NK1R is crucial for these regulatory processes. mdpi.com A naturally occurring truncated variant of the NK1R, which lacks 96 amino acids at the C-terminus, shows impaired desensitization and endocytosis. frontiersin.orgpnas.org This truncated receptor binds SP with a lower affinity and does not effectively signal through pathways that lead to desensitization, such as NF-κB activation. frontiersin.org The process of receptor recycling following internalization is also essential for the resensitization of the NK1R, allowing the cell to respond to subsequent stimuli. mdpi.com

Table 6: Factors Involved in NK1R Desensitization

| Factor | Role in Desensitization | Consequence | Reference |

|---|---|---|---|

| G-protein receptor kinases (GRKs) | Phosphorylate the activated NK1R. | Promotes β-arrestin binding. | frontiersin.orgnih.gov |

| β-arrestins | Bind to the phosphorylated receptor. | Uncouples the receptor from G-proteins and promotes internalization. | nih.gov |

| Receptor Internalization | Removes receptors from the cell surface. | Reduces the number of available receptors for stimulation. | jneurology.compnas.org |

| Truncated NK1R | Lacks key C-terminal residues. | Impaired desensitization and internalization. | frontiersin.orgpnas.org |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Substance P | SP |

| Neurokinin-1 Receptor | NK1R |

| Inositol 1,4,5-triphosphate | IP3 |

| Diacylglycerol | DAG |

| Mitogen-Activated Protein Kinase | MAPK |

| Extracellular signal-regulated kinases 1 and 2 | ERK1/2 |

| c-Jun N-terminal kinases | JNK |

| Epidermal Growth Factor Receptor | EGFR |

| Nuclear Factor-kappa B | NF-κB |

| Tumor Necrosis Factor α | TNFα |

| Mammalian Target of Rapamycin | mTOR |

| Phosphoinositide 3-kinase | PI3K |

| Protein Kinase B | Akt |

| p70S6 kinase | p70S6K |

| Eukaryotic initiation factor 4E-binding protein 1 | 4E-BP1 |

Physiological Modulatory Roles of Substance P 4 11 in Research Models

Immunomodulatory Actions of Substance P(4-11)

Substance P(4-11) exerts a range of effects on immune cells, highlighting its potential role as a significant mediator in the interplay between the nervous and immune systems. These actions include the stimulation of immune cell proliferation, induction of inflammatory mediators, and regulation of cell movement.

Stimulation of T Lymphocyte Proliferation by Substance P(4-11) in vitro

In laboratory settings, Substance P(4-11) has been shown to directly stimulate the proliferation of human T lymphocytes. nih.gov This proliferative effect is observed at concentrations ranging from 10⁻⁹ M to 10⁻⁷ M, as measured by the uptake of [³H]thymidine and [³H]leucine. nih.gov Furthermore, Substance P(4-11) can augment the proliferative response of T lymphocytes to mitogens such as phytohemagglutinin (PHA) at concentrations between 10⁻¹⁰ M and 10⁻⁷ M. nih.gov The pro-proliferative effect of Substance P(4-11) on T cells can be inhibited by an inactive analogue of Substance P, suggesting a specific interaction with cellular components. nih.gov

| Parameter | Substance P(4-11) Concentration | Observation |

| Direct Proliferation | 10⁻⁹ M to 10⁻⁷ M | Significant stimulation of human T lymphocyte proliferation. nih.gov |

| Augmentation of Mitogen Response (PHA) | 10⁻¹⁰ M to 10⁻⁷ M | Enhanced proliferative response of human T lymphocytes. nih.gov |

Induction of Cytokine and Chemokine Release by Substance P(4-11)

Substance P(4-11) has been identified as a potent inducer of pro-inflammatory cytokine and chemokine secretion from various immune cells, including monocytes and mast cells.

Research has demonstrated that the carboxyl-terminal peptide Substance P(4-11) can induce the release of several key pro-inflammatory cytokines from human blood monocytes. nih.govscispace.com These include Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov This effect is observed at low doses and is a specific action, as it can be inhibited by a Substance P antagonist. nih.gov The induction of these cytokines by Substance P(4-11) requires de novo protein synthesis by the monocytes. nih.gov

| Cytokine | Cell Source | Inducing Agent |

| Interleukin-1 (IL-1) | Human Blood Monocytes | Substance P(4-11) nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Human Blood Monocytes | Substance P(4-11) nih.gov |

| Interleukin-6 (IL-6) | Human Blood Monocytes | Substance P(4-11) nih.gov |

While extensive research has elucidated the role of the full-length Substance P peptide in promoting an M2-like phenotype in macrophages, which is associated with tissue repair and resolution of inflammation, specific studies focusing solely on the Substance P(4-11) fragment are limited. plos.orgnih.gov The broader literature on Substance P suggests that it can induce the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-4 (IL-4) from macrophages, contributing to their polarization towards an M2 phenotype. plos.org However, further research is required to definitively characterize the specific role of the Substance P(4-11) fragment in modulating macrophage polarization.

The C-terminal octapeptide of Substance P, which includes the 4-11 sequence, has been shown to be involved in mast cell activation. frontiersin.org In some experimental models, this fragment has been observed to inhibit histamine release induced by the full Substance P molecule in rat peritoneal mast cells. frontiersin.org In human skin, the C-terminal octapeptide of Substance P also inhibited the wheal and flare reactions induced by Substance P. frontiersin.org It is important to note that Substance P can induce the release of various mediators from mast cells, including histamine and pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgpnas.org

Regulation of Leukocyte Chemotaxis and Migration by Substance P(4-11)

The C-terminal portion of Substance P is largely considered to be responsible for its chemotactic activity. annualreviews.org Substance P itself is a potent chemoattractant for human monocytes. annualreviews.org While direct and detailed studies on the specific chemotactic effects of the Substance P(4-11) fragment on a wide range of leukocytes are not extensively detailed in the provided search results, the established role of the C-terminal domain in the full peptide's migratory effects suggests a likely involvement of the 4-11 fragment in this process. Further investigation is needed to fully elucidate the specific role and potency of Substance P(4-11) in directing the migration of different leukocyte populations.

Influence of Substance P(4-11) on Platelet Effector Functions in Host Defense

Substance P(4-11), a carboxy-terminal fragment of the neuropeptide Substance P, has been shown to influence the effector functions of platelets in host defense mechanisms. nih.govoup.com In in vitro studies, Substance P(4-11) at a concentration of 10⁻⁸ M induced a 40% increase in the cytotoxic activity of platelets against the larvae of Schistosoma mansoni. oup.comnih.gov This effect, while significant, is less potent than that of the full Substance P molecule, which elicited a 90% increase in cytotoxicity under the same conditions. nih.govoup.com The activity of Substance P(4-11) is specific, as demonstrated by inhibition with a Substance P antagonist. oup.comnih.gov

Flow cytofluorometry data indicates that Substance P binds to approximately 20% of a homogenous platelet population, suggesting a direct interaction. nih.govoup.com Furthermore, the immunomodulatory role of IgE has been observed to impact the Substance P-dependent functions of platelets. Pre-incubation with human IgE or specific monoclonal antibodies that inhibit IgE-dependent killing resulted in a significant reduction of the Substance P-mediated cytotoxic activity of platelets. nih.govoup.com These findings highlight a potential pathway for the nervous system to regulate host defense responses through the action of neuropeptides on platelet function. nih.gov

Table 1: Effect of Substance P Fragments on Platelet Cytotoxicity

| Compound | Concentration (M) | Induction of Platelet Cytotoxic Activity (%) |

|---|---|---|

| Substance P | 10⁻⁸ | 90 |

| Substance P(4-11) | 10⁻⁸ | 40 |

| Substance P (C-terminal free acid) | Not specified | No effect |

Cellular Proliferation and Differentiation Modulation by Substance P(4-11)

Research indicates that Substance P and its fragments can influence fibroblast activity and collagen remodeling. Substance P has been shown to increase the rate of collagen remodeling by primary human tenocytes in a three-dimensional collagen lattice model. nih.gov This effect is mediated through the neurokinin-1 receptor (NK-1R). nih.gov Gene expression analysis revealed that Substance P stimulation leads to significant increases in MMP3 and ACTA2 mRNA levels in these collagen lattices. nih.gov While Substance P itself has been shown to stimulate collagen production in some contexts, particularly in the presence of other factors like TGF-β, the direct and independent effects of the specific fragment Substance P(4-11) on collagen production by fibroblasts are not extensively detailed in the provided research. physiology.orgnih.gov However, studies on the parent molecule, Substance P, show it can enhance collagen deposition and remodeling, processes in which fibroblasts play a central role. nih.govmdpi.com

The neuropeptide Substance P is recognized for its role in modulating stem cell activity, including proliferation and migration, which are critical for tissue repair and regeneration. nih.gov Substance P has been demonstrated to promote the proliferation and migration of mesenchymal stem cells (MSCs). tjyybjb.ac.cnvitrobiopharma.com For instance, Substance P can induce the mobilization of MSCs into circulation, contributing to tissue repair. nih.gov In vitro studies have shown that Substance P enhances the proliferation and migration of human epidermal keratinocytes and dermal fibroblasts. mdpi.com While the broader research points to the involvement of Substance P in stem cell dynamics, specific in vitro data focusing solely on the effects of the Substance P(4-11) fragment on stem cell proliferation and migration are not explicitly detailed in the available search results. However, the known activities of the parent molecule suggest a potential role for its fragments in these processes.

Vascular and Tissue Homeostasis Regulation by Substance P(4-11)

In vitro studies have demonstrated that C-terminal fragments of Substance P, including Substance P(4-11), possess vasodilatory properties, although they are less potent than the parent molecule. cdnsciencepub.com In canine common carotid artery preparations pre-contracted with noradrenaline, Substance P(4-11) induced relaxation. cdnsciencepub.com The order of potency for vasodilation was found to be Substance P > Substance P(4-11) > Substance P(6-11). cdnsciencepub.com The relaxation induced by both Substance P and its fragments is dependent on the presence of the endothelium. nih.govjneurosci.org This endothelium-dependent vasodilation is a key aspect of their vascular activity. mdpi.com However, unlike Substance P, the C-terminal fragment SP(4-11) did not cause desensitization to subsequent applications of itself. nih.govjneurosci.org

Table 2: Relative Potency of Substance P and its Fragments on Vasodilation

| Compound | Relative Potency |

|---|---|

| Substance P | +++ |

| Substance P(4-11) | ++ |

| Substance P(6-11) | + |

Substance P is a known promoter of angiogenesis, the formation of new blood vessels, a critical process in wound healing and tissue repair. nih.govresearchgate.net It has been shown to stimulate the proliferation and migration of endothelial cells, which are fundamental steps in angiogenesis. researchgate.net The pro-angiogenic effects of Substance P are mediated, at least in part, by the production of nitric oxide (NO). researchgate.net While the direct role of the specific fragment Substance P(4-11) in angiogenesis is not extensively detailed in the provided search results, the established pro-angiogenic activity of the parent Substance P molecule suggests that its fragments could also participate in this complex process. ahajournals.orgtermedia.pl The involvement of Substance P in recruiting progenitor cells and modulating inflammation further underscores its importance in vascular regeneration. ahajournals.org

Contribution to Tissue Regeneration Mechanisms in animal models

Substance P (SP) and its C-terminal fragments, including the octapeptide Substance P(4-11), are significant contributors to tissue repair and regeneration in various animal models. The biological activity of Substance P is largely attributed to its C-terminal sequence, with fragments containing six or more amino acids demonstrating comparable, and in some cases greater, potency to the parent molecule nih.gov. The octapeptide SP(4-11) has been identified as a particularly potent fragment nih.gov. The mechanisms underlying these regenerative effects are multifaceted, involving the stimulation of cell proliferation, mobilization of stem cells, and modulation of inflammatory responses, primarily through the neurokinin-1 receptor (NK1R).

In vitro studies have provided direct evidence of the proliferative effects of SP(4-11). Research on lymphocyte proliferation demonstrated that both Substance P and the substitute peptide SP(4-11) stimulated significant increases in [3H]thymidine and [3H]leucine uptake in human and murine T-lymphocytes, indicating a direct role in promoting cell division, a fundamental aspect of tissue regeneration annualreviews.org.

In animal models, the full SP molecule, acting through the NK1R which SP(4-11) potently activates, has been shown to promote tissue repair by mobilizing bone marrow-derived mesenchymal stem cells (MSCs) into the peripheral circulation and guiding their migration to sites of injury researchgate.netcellphysiolbiochem.com. This process is crucial for replacing damaged cells and reconstructing tissue architecture. Furthermore, SP enhances neovascularization and modulates the host's inflammatory response, which are critical for successful wound healing ahajournals.org. For instance, in diabetic mice with excisional wounds, topical treatment with Substance P was found to promote healing by inducing an acute inflammatory response that facilitates the transition to the proliferative phase and encourages a pro-regenerative M2 macrophage phenotype nih.gov.

| Model System | Key Finding | Implication for Regeneration |

| Murine & Human T-lymphocytes (in vitro) | SP(4-11) stimulated a 60-70% increase in thymidine and leucine uptake annualreviews.org. | Direct stimulation of cell proliferation. |

| Rat Ischemia-Reperfusion Injury Model | SP mobilizes bone marrow mesenchymal stem cells and endothelial progenitor cells to the site of injury cellphysiolbiochem.com. | Recruitment of reparative cells for tissue repair. |

| Diabetic Mouse Excisional Wound Model | SP modulates macrophage activation toward a pro-regenerative M2 phenotype nih.gov. | Promotion of a favorable inflammatory environment for healing. |

| General Injury Models | SP enhances neovascularization (formation of new blood vessels) researchgate.netahajournals.org. | Improved blood supply to the injury site, facilitating repair. |

Impact of Substance P(4-11) on Corneal Epithelial Wound Healing in experimental systems

The corneal epithelium relies on sensory nerve fibers for homeostasis and wound repair, a process in which Substance P and its active fragments play a vital trophic role diabetesjournals.orgphysiology.org. The healing effects are mediated through the NK1R, for which C-terminal fragments like SP(4-11) are potent agonists nih.gov. While direct studies on SP(4-11) are limited, research using the full peptide and smaller C-terminal fragments, such as FGLM-amide (SP 8-11), elucidates the mechanisms through which SP(4-11) likely acts.

In experimental systems, Substance P has been shown to accelerate corneal epithelial wound healing by stimulating the migration and proliferation of corneal epithelial cells diabetesjournals.orgmdpi.com. This is particularly significant in conditions where healing is impaired, such as in diabetic models. In high-glucose environments, which mimic diabetic conditions, SP treatment was found to rescue the impaired migration and proliferation of corneal epithelial cells diabetesjournals.org.

The molecular mechanism involves the activation of several key signaling pathways. Binding of Substance P to the NK1R stimulates the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways including the protein kinase B (Akt) and sirtuin 1 (SIRT1) signaling cascades diabetesjournals.orgnih.gov. This coordinated signaling enhances mitochondrial function and increases the capacity of the cells to scavenge reactive oxygen species, thereby protecting the cells and promoting a healing environment diabetesjournals.orgnih.gov.

Furthermore, Substance P exhibits a powerful synergistic effect with growth factors, notably Insulin-like Growth Factor-1 (IGF-1) nih.gov. The combination of SP and IGF-1 significantly enhances the migration of corneal epithelial cells, an effect that is mediated through the NK1R physiology.orgnih.gov. This suggests that SP(4-11) can sensitize corneal epithelial cells to the effects of various growth factors, amplifying the natural healing response.

| Experimental System | Observation | Underlying Mechanism |

| High Glucose-Treated Corneal Epithelial Cells | SP restored impaired cell migration and proliferation diabetesjournals.org. | Activation of NK1R, rescuing cellular functions compromised by hyperglycemia. |

| Diabetic Mouse Cornea | Topical SP application promoted epithelial wound healing and restored corneal sensation diabetesjournals.org. | Upregulation of p-Akt, p-EGFR, and Sirt1 expression diabetesjournals.org. |

| Rabbit Corneal Organ Culture | SP, in synergy with IGF-1, enhanced epithelial cell migration nih.gov. | Upregulation of fibronectin receptors and stimulation of DNA synthesis nih.gov. |

Neurotransmitter and Neuromodulator Aspects of Substance P(4-11) in Neural Systems (non-clinical)

Role in Neuronal Excitability and Ion Channel Modulation in experimental models

Substance P(4-11), as a potent C-terminal fragment, functions as an excitatory neurotransmitter and neuromodulator by directly influencing neuronal membrane potential and excitability nih.gov. Its effects are primarily mediated through the NK1R and involve the modulation of various ion channels. Research on the full Substance P molecule, whose activity resides in its C-terminal region, has detailed these mechanisms in several experimental models.

A primary mechanism by which Substance P increases neuronal excitability is through the inhibition of potassium (K+) channels. In cultured magnocellular cholinergic neurons from the rat globus pallidus, Substance P causes depolarization by reducing an inwardly rectifying potassium conductance nih.gov. This action decreases the efflux of potassium ions, making the neuron's resting membrane potential more positive and bringing it closer to the threshold for firing an action potential.

Similarly, in guinea pig stellate ganglion neurons, Substance P depolarizes the membrane and increases action potential duration by inhibiting multiple K+ currents, including a calcium-activated potassium current [IK(Ca)] physiology.org. The peptide also modulates calcium (Ca2+) channels, specifically by reducing Ca2+ influx through N-type Ca2+ channels physiology.org. By decreasing both repolarizing K+ currents and Ca2+ influx that contributes to afterhyperpolarization, SP facilitates a state of heightened excitability.

| Neuronal Model | Ion Channel Modulated | Effect on Neuron |

| Rat Globus Pallidus Neurons | Inwardly Rectifying K+ Channel | Inhibition of K+ conductance, leading to membrane depolarization nih.gov. |

| Guinea Pig Stellate Ganglion Neurons | Ca2+-activated K+ Channel [IK(Ca)] | Inhibition of K+ current, decreasing afterhyperpolarization and increasing action potential duration physiology.org. |

| Guinea Pig Stellate Ganglion Neurons | N-type Voltage-dependent Ca2+ Channel | Reduction of Ca2+ influx, contributing to decreased afterhyperpolarization physiology.org. |

| Rat Dorsal Motor Nucleus of the Vagus Neurons | TWIK-related acid-sensitive K+ channel 3 (TASK-3) | Inhibition of K+ conductance, causing an inward shift in baseline current and membrane depolarization frontiersin.org. |

Interactions with Other Neurotransmitters (e.g., Dopamine (B1211576), Serotonin) in animal brain regions

Substance P and its active fragments are strategically positioned within the central nervous system to interact with key monoamine neurotransmitter systems, including dopamine and serotonin. Substance P is often co-localized in neurons that also produce these classical neurotransmitters, particularly in brain regions associated with mood, stress, and motor control, such as the locus coeruleus, dorsal raphe nucleus, substantia nigra, and nucleus accumbens mdpi.comtandfonline.com.

The interaction with the dopamine system is well-documented. There is evidence that Substance P interacts with dopaminergic neurons in nigrostriatal and limbic pathways tandfonline.com. Dopaminergic transmission appears to exert stimulatory control over Substance P, as the blockade of dopamine transmission with reserpine leads to a decrease in the levels of SP mRNA tandfonline.com.

The relationship with the serotonin (5-HT) and norepinephrine (NE) systems is also significant. In the locus coeruleus, a major source of norepinephrine, Substance P has a direct excitatory effect on NE neurons, an action mediated primarily through its C-terminal region via NK1 receptors located on these neurons mdpi.comnih.gov. This suggests that SP(4-11) can directly increase the firing rate of norepinephrine neurons. The interaction with the serotonin system is more complex. While Substance P and 5-HT coexist in a large proportion of neurons in the dorsal raphe nucleus, NK1 receptors are not typically located on the serotonin neurons themselves tandfonline.comnih.gov. This indicates that Substance P's modulation of the serotonin system is likely indirect, possibly by acting on adjacent, non-serotonergic neurons that in turn influence 5-HT neuron activity.

| Brain Region | Interacting Neurotransmitter | Description of Interaction |

| Substantia Nigra / Nucleus Accumbens | Dopamine | SP is co-localized with dopamine and is under stimulatory control of dopaminergic neurons mdpi.comtandfonline.com. |

| Locus Coeruleus | Norepinephrine (NE) | SP's C-terminal region directly excites NE neurons via NK1 receptors, increasing their firing rate mdpi.comnih.gov. |

| Dorsal Raphe Nucleus | Serotonin (5-HT) | SP is co-localized with 5-HT, but NK1 receptors are not on 5-HT neurons, suggesting an indirect modulatory role nih.gov. |

Involvement of Substance P 4 11 in Pathophysiological Models in Vitro and Animal Studies

Neuroinflammatory Processes and Substance P

Substance P is a significant mediator of neuroinflammation, influencing the activity of resident immune cells in the central nervous system (CNS) and the integrity of the blood-brain barrier. jneurology.comjneurology.comnih.gov

Exacerbation of Glial Inflammatory Responses (Microglia, Astrocytes) by Substance P

Substance P plays a critical role in amplifying inflammatory responses from glial cells, the resident immune cells of the CNS. frontiersin.org Both primary human microglia and astrocytes constitutively express the high-affinity SP receptor, NK1R, making them responsive to this neuropeptide. frontiersin.orgnih.gov

Microglia: Studies have shown that microglia are susceptible to the pro-inflammatory effects of SP. aginganddisease.org In primary cultured microglia, SP can stimulate activation, leading to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). aginganddisease.orgresearchgate.netkarger.com This interaction preferentially occurs through the NK1R on the microglial surface, promoting an inflammatory immune response that can aggravate CNS damage. aginganddisease.org In experimental settings, SP has been shown to potentiate the immunological activation of microglia, induce the nuclear translocation of the NF-κB inflammatory regulator, and act as a chemoattractant, recruiting more microglia to a site of injury. frontiersin.orgnih.gov

Astrocytes: Similar to its effects on microglia, SP can augment the inflammatory and neurotoxic immune responses of astrocytes. nih.gov In human astrocytoma cells and primary human astrocytes, SP elicits the production of inflammatory mediators, including IL-6 and IL-8. frontiersin.org The expression of NK1R on astrocytes can be further increased by inflammatory stimuli like IL-1β, suggesting a feedback loop that can intensify neuroinflammation following neuronal injury. frontiersin.org In models of traumatic brain injury, SP is among the factors released that can activate astrocytes, promoting a reactive phenotype. nih.gov

| Cell Type | Stimulus | Key Research Findings |

| Microglia | Substance P | Stimulates activation and production of ROS, TNF-α, and IL-6. aginganddisease.orgresearchgate.netkarger.com |

| Substance P | Promotes chemotaxis (cell migration) via an NK1R-NOX2 axis-mediated pathway. nih.gov | |

| Substance P | Induces nuclear translocation of the NF-κB subunit RelA. frontiersin.org | |

| Astrocytes | Substance P | Augments the production of inflammatory cytokines like IL-6 and IL-8. frontiersin.orgnih.gov |

| Bacterial Pathogens | Upregulates NK1R expression on astrocytes, enhancing their sensitivity to SP. nih.gov |

Substance P and Blood-Brain Barrier (BBB) Permeability Regulation in models

Substance P is a potent regulator of the blood-brain barrier (BBB), often contributing to its breakdown in pathological conditions. jneurology.comnih.gov It is considered a key initiator of neurogenic inflammation, a neurally-elicited process resulting in vasodilation, plasma extravasation, and increased BBB permeability. jneurology.comjneurology.com

In vitro models using human brain microvascular endothelial cells, astrocytes, and pericytes have shown that SP can reversibly compromise the integrity and function of the BBB. researchgate.net This effect is mediated through the NK1R and involves the induction of stress fibers in endothelial cells. researchgate.net Studies have demonstrated that SP can enhance BBB permeability by disrupting tight junction proteins, which are crucial for maintaining the barrier's integrity. nih.gov This disruption facilitates edema and can contribute to the pathology of conditions like traumatic brain injury and stroke. nih.gov The transport of SP itself across the BBB appears to involve a carrier-mediated mechanism utilizing the NK1R. nih.gov

Role in Experimental Models of Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's models)

Substance P exhibits a complex and often dual role in animal and in vitro models of neurodegenerative diseases.

Alzheimer's Disease (AD): In the context of AD, SP has been shown to have both neuroprotective and detrimental effects. aginganddisease.orgnih.gov Reduced levels of SP have been observed in the brain areas and spinal fluid of AD patients. nih.gov Research in animal models indicates that SP can exert neuroprotective effects against amyloid-beta (Aβ)-induced neurotoxicity. nih.govresearchgate.net It has been shown to protect against cognitive impairment induced by Aβ infusion and prevent neuronal loss. frontiersin.org SP may also stimulate non-amyloidogenic processing of the amyloid precursor protein (APP), which would reduce the generation of toxic Aβ peptides. nih.govresearchgate.net

Conversely, by mediating neuroinflammation, SP can also have damaging effects. aginganddisease.orgnih.gov Its ability to activate microglia and astrocytes, promote the release of pro-inflammatory cytokines, and increase BBB permeability can exacerbate the pathological processes of AD. aginganddisease.org For instance, SP-activated microglia can release factors that block neuronal differentiation and enhance the accumulation of Aβ. aginganddisease.org

Parkinson's Disease (PD): In PD models, SP's role is similarly multifaceted. High concentrations of SP and its NK1R are found in the substantia nigra, the brain region most affected in PD. frontiersin.org Some studies suggest a neuroprotective role, with SP helping to restore dopamine (B1211576) deficits in an animal model of PD. nih.gov An analog of SP, septide, was shown to protect nerve cells against 6-OHDA-prompted neurotoxicity, a common experimental model of PD. nih.gov

However, other evidence points to a detrimental role. nih.gov In the 6-OHDA lesion model, an early increase in SP levels in the substantia nigra is associated with augmented BBB permeability, microglial and astrocyte activation, and increased dopaminergic cell death. nih.govplos.org Endogenous SP has been found to potentiate microglial activation and amplify dopaminergic neurodegeneration in mouse models of PD. nih.gov The use of NK1R antagonists in these models has been shown to be neuroprotective, reducing inflammation and improving motor function. nih.govplos.org

Systemic Inflammatory Conditions and Substance P

Substance P is a well-established pro-inflammatory mediator in various systemic inflammatory diseases, acting on both immune and non-immune cells to drive pathology. wikipedia.organnualreviews.org

Contribution of Substance P to Inflammatory Responses in Animal Models (e.g., Arthritis, Asthma, Inflammatory Bowel Disease)

Arthritis: In animal models of inflammatory arthritis, SP plays a significant role in disease pathology. frontiersin.org Infusion of SP into rat knees was found to increase the severity of adjuvant-induced arthritis. approby.com In mouse models of complete Freund's adjuvant (CFA)-induced arthritis, SP modulates vascular permeability in the inflamed joint and has a greater effect where pre-existing inflammation is present. nih.gov Studies also suggest SP contributes to cartilage destruction and bone damage by stimulating synovial cells to release prostaglandin (B15479496) E2 and collagenase. frontiersin.org Conversely, some research using mouse models of collagen-induced arthritis found that treatment with SP improved arthritis scores and reduced cartilage degradation and inflammation, suggesting a complex, potentially regulatory role. mdpi.com

Asthma: The SP/NK1R system is implicated in the pathophysiology of bronchial asthma. nih.gov In animal models, SP is involved in neurogenic inflammation in the airways. ersnet.org In ovalbumin (OVA)-induced asthmatic mice, SP was shown to promote inflammation and pyroptotic cell death in bronchial epithelial cells, aggravating the condition. nih.govfrontiersin.org Airway innervation and SP expression are increased in moderate persistent asthma, and in a mouse model of eosinophilic airway inflammation, eosinophils mediated an increase in nerve density and airway hyperresponsiveness. nih.gov Eosinophils, a key cell in some types of asthma, are recruited to airway nerves in part by SP. nih.gov

Inflammatory Bowel Disease (IBD): In animal models of IBD, SP is a key pro-inflammatory mediator. nih.govresearchgate.net Studies show that SP and its receptor are upregulated in the inflamed colon. asm.org In mouse models of colitis, SP has a dual role, acting as a pro-inflammatory peptide in acute inflammation while enhancing mucosal healing in chronic stages. nih.gov Neuroimmune interactions involving SP are believed to contribute to the inflammatory gut response. asm.org In rats, SP is a major mediator of inflammatory diarrhea caused by Clostridium difficile toxin A. nih.gov

| Disease Model | Animal Model | Key Research Findings |

| Arthritis | Adjuvant-induced arthritis (Rat) | Infusion of SP increased disease severity. approby.com |

| CFA-induced arthritis (Mouse) | SP potentiated plasma extravasation and swelling in the inflamed joint. nih.gov | |

| Asthma | OVA-induced asthma (Mouse) | SP promoted inflammation and pyroptotic cell death in bronchial epithelial cells. nih.govfrontiersin.org |

| Eosinophilic airway inflammation (Mouse) | Eosinophils mediated an increase in nerve density and airway hyperresponsiveness. nih.gov | |

| IBD | Colitis models (Mouse) | SP acts as a pro-inflammatory peptide in acute inflammation. nih.gov |

| C. parvum-induced IBD (Mouse) | NK1Rs are upregulated; blocking them reduces lesion severity. asm.org |

Substance P in Models of Renal Ischemia-Reperfusion Injury

In contrast to its predominantly pro-inflammatory role in many conditions, SP has been shown to have a beneficial effect in models of renal ischemia-reperfusion injury (IRI). nih.govconsensus.appnih.gov In a unilateral renal IRI mouse model, SP treatment was found to improve the injury. nih.gov

The mechanism appears to be related to immune modulation. Unilateral IRI induced the infiltration of pro-inflammatory M1 macrophages into the injured kidney. However, treatment with SP altered this response, promoting a shift in macrophage polarization from the pro-inflammatory M1 type to the anti-inflammatory and reparative M2 type. nih.govconsensus.appnih.gov Furthermore, SP treatment for four weeks following IRI significantly preserved kidney structure, and alleviated necrotic tubules, inflammation, apoptosis, and tubulointerstitial fibrosis. nih.govnih.gov This suggests that SP can be a promising therapeutic target for preventing the progression of acute kidney injury. consensus.app

Experimental Pain and Nociception Pathways involving Substance P(4-11)

There is a notable absence of published in vitro or animal studies specifically investigating the role of the Substance P(4-11) fragment in experimental pain models or its mechanisms within nociceptive pathways. Research in this field has predominantly focused on the full-length Substance P peptide and its antagonists. While Substance P(4-11) is recognized as a synthetic fragment of Substance P and a full agonist of the neurokinin-1 (NK-1) receptor, specific studies detailing its effects on pain transmission, hyperalgesia, or neuronal sensitization in established models are not available in the reviewed literature.

Immunopathogenesis in Infection Models Involving Substance P(4-11)

Similarly, research specifically detailing the involvement of Substance P(4-11) in the immunopathogenesis of infection is exceptionally limited. While the parent molecule, Substance P, is known to modulate immune responses in various infection scenarios, direct studies on the 4-11 fragment are scarce.

One in vitro study demonstrated that Substance P(4-11) can influence immune cell activity. This research showed that the fragment, alongside the full Substance P peptide, stimulated the uptake of [3H]thymidine and [3H]leucine in human T-lymphocytes. annualreviews.org This finding suggests a potential proliferative effect on these immune cells. However, this observation was made in a general context and not within a specific infection model, making it impossible to elaborate on its role in the immunopathogenesis of any particular infectious disease based on current evidence.

The table below summarizes the limited available data concerning the biological activity of Substance P(4-11).

| Model System | Compound | Observed Effect |

| Human T-lymphocytes (in vitro) | Substance P(4-11) | Stimulated uptake of [3H]thymidine and [3H]leucine, suggesting a role in lymphocyte proliferation. annualreviews.org |

Due to the lack of specific and detailed research findings for Substance P(4-11) in the requested areas, further elaboration and the creation of detailed data tables as per the instructions are not feasible.

Methodological Approaches in Substance P 4 11 Research

In Vitro Cell Culture Systems for Studying Substance P(4-11) Effects

In vitro models are fundamental for dissecting the molecular mechanisms of Substance P(4-11) action at the cellular level.

Studies have shown that both Substance P and its fragment SP(4-11) can directly influence the function of human immune cells. In vitro experiments have demonstrated that SP(4-11) stimulates the proliferation of human T lymphocytes. nih.gov Specifically, SP(4-11) was found to significantly stimulate the proliferation of human T lymphocytes at concentrations ranging from 10⁻⁹ M to 10⁻⁷ M, as measured by the uptake of [3H]thymidine and [3H]leucine. nih.gov Furthermore, it augmented the proliferative response of T lymphocytes to phytohemagglutinin (PHA). nih.gov While SP itself binds to a subset of human T-lymphocytes, purified human blood polymorphonuclear leukocytes showed minimal specific binding of [3H]substance P. nih.gov However, some research suggests that the carboxy-terminal fragment SP(4-11) can enhance T-cell proliferation. researchgate.net